2-(3,5-Dichlorophenyl)acetic acid
Overview
Description
2-(3,5-Dichlorophenyl)acetic acid is an organic compound with the chemical formula C8H6Cl2O2. It appears as a white crystalline solid and is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides . This compound is known for its role in the production of non-steroidal anti-inflammatory drugs and other medicinal compounds .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3,5-Dichlorophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
A study on a structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, showed that increases in dose led to proportionate increases in the maximum blood substance concentration . The times to maximum concentration were 0.25 – 1.5 h .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may have a variety of molecular and cellular effects.
Action Environment
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that environmental factors may modulate the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors and are involved in a variety of biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dichlorophenyl)acetic acid is typically synthesized by the reduction of 3,5-dichlorobenzaldehyde in an alkaline solution . The reaction involves the use of non-aqueous solvents and specific reaction conditions to ensure the successful reduction of the aldehyde group to the corresponding acetic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of complex catalysts and optimized reaction conditions to maximize yield and purity . The process may include steps such as hydrolysis and acidification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetic acid derivative into its corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, alcohols, and substituted phenylacetic acids .
Scientific Research Applications
2-(3,5-Dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the manufacture of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Another dichlorophenylacetic acid derivative with similar chemical properties.
2,4-Dichlorophenylacetic acid: Known for its use as a herbicide and its distinct chemical behavior.
Uniqueness
2-(3,5-Dichlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERINLRFXYGZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199667 | |
Record name | Benzeneacetic acid, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-65-4 | |
Record name | 3,5-Dichlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51719-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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